2-(Thian-3-yloxy)ethan-1-amine
Description
2-(Thian-3-yloxy)ethan-1-amine is a secondary amine characterized by an ethanamine backbone substituted with a thian-3-yloxy group. The thian moiety refers to a six-membered saturated ring containing one sulfur atom (thiomorpholine derivative).
Properties
Molecular Formula |
C7H15NOS |
|---|---|
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2-(thian-3-yloxy)ethanamine |
InChI |
InChI=1S/C7H15NOS/c8-3-4-9-7-2-1-5-10-6-7/h7H,1-6,8H2 |
InChI Key |
CWKGOOWKMOLLMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CSC1)OCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thian-3-yloxy)ethan-1-amine typically involves the nucleophilic substitution reaction of thiane derivatives with ethanamine. One common method is the reaction of thiane-3-ol with 2-chloroethanamine under basic conditions to form the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Thian-3-yloxy)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiane ring to a more saturated form.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiane derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(Thian-3-yloxy)ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Thian-3-yloxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Substituent Heterocycle Comparison
The nature of the heterocyclic substituent significantly impacts physicochemical properties and biological activity. Below is a comparative analysis:
Pharmacological Activity
- TAAR1 Agonism : Thiophene- and triazole-substituted ethanamines (e.g., compounds 1 and 2 in ) exhibit submicromolar TAAR1 agonism, critical for modulating dopamine and serotonin pathways. The thian derivative’s saturated S-ring may reduce receptor binding affinity compared to aromatic heterocycles due to decreased π-orbital interactions .
- Serotonergic Activity : Indole-substituted ethanamines (e.g., 5-methoxytryptamine) act as serotonin analogs, with modifications at the 5-position influencing receptor subtype selectivity . The thian derivative’s ether linkage may limit direct serotonin receptor engagement but could enhance metabolic stability.
Physicochemical Properties
- Solubility : The thian derivative’s saturated ring and ether group may improve water solubility compared to purely aromatic analogs (e.g., thiophene derivatives) but reduce lipid solubility versus indole-based compounds.
- Stability : Thian’s saturated structure could enhance oxidative stability relative to thiophene, which is prone to electrophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
